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molecular formula C15H20BFO4 B8251119 Methyl 2-fluoro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 2-fluoro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No. B8251119
M. Wt: 294.13 g/mol
InChI Key: OSWYZVITFZFCMM-UHFFFAOYSA-N
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Patent
US09127024B2

Procedure details

To a solution or methyl 2-fluoro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (0.6 g, 2.040 mmol) in 40 ml CCl4 was added N-Bromosuccinimide (0.363 g, 2.040 mmol) and (E)-1,1′-(diazene-1,2-diyl)dicyclohexanecarbonitrile (0.050 g, 0.204 mmol). The mixture was stirred at 80° C. overnight. The reaction mixture was extracted with 5% KOH in water (3×20 ml). The water phase stirred for 1 hour and then the solution was cooled to 0° C. and slowly acidified to pH<1 with 1N HCl. The precipitant that formed was filtered onto fritted filter and dried in vacuum for overnight to give 0.137 g of IXS-5-49-1, 1H NMR in DMSO-d6 is consistent with desired product. MS [MH+]=196.
Quantity
0.363 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:11]([B:12]2[O:16]C(C)(C)C(C)(C)[O:13]2)=[C:10]([CH3:21])[CH:9]=[CH:8][C:3]=1[C:4]([O:6]C)=[O:5].BrN1C(=O)CCC1=O.N(/C1(C#N)CCCCC1)=N\C1(C#N)CCCCC1>C(Cl)(Cl)(Cl)Cl>[F:1][C:2]1[C:11]2[B:12]([OH:13])[O:16][CH2:21][C:10]=2[CH:9]=[CH:8][C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
FC1=C(C(=O)OC)C=CC(=C1B1OC(C(O1)(C)C)(C)C)C
Name
Quantity
0.363 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.05 g
Type
reactant
Smiles
N(=N\C1(CCCCC1)C#N)/C1(CCCCC1)C#N
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with 5% KOH in water (3×20 ml)
STIRRING
Type
STIRRING
Details
The water phase stirred for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
The precipitant that formed
FILTRATION
Type
FILTRATION
Details
was filtered onto fritted filter
CUSTOM
Type
CUSTOM
Details
dried in vacuum for overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to give 0.137 g of IXS-5-49-1, 1H NMR in DMSO-d6

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C=CC2=C1B(OC2)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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